1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole
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Overview
Description
1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole is an organic compound with the molecular formula C14H17N3O2 It is characterized by the presence of a pyrazole ring substituted with a nitro group and a tert-butylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Substitution with tert-Butylphenylmethyl Group: The final step involves the substitution of the pyrazole ring with the tert-butylphenylmethyl group. This can be accomplished through a Friedel-Crafts alkylation reaction using tert-butylbenzyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: The pyrazole ring can participate in electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Oxidation: Potassium permanganate, chromium trioxide.
Substitution: Halogenating agents (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
Reduction: 1-[(4-tert-Butylphenyl)methyl]-3-amino-1H-pyrazole.
Oxidation: Oxidized derivatives of the tert-butyl group.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly as anti-inflammatory and anticancer agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: It is used in biological research to study its effects on various cellular pathways and its potential as a biochemical probe.
Industrial Applications: The compound is investigated for its use in the production of specialty chemicals and intermediates in organic synthesis.
Mechanism of Action
The mechanism of action of 1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
1-[(4-tert-Butylphenyl)methyl]-3-amino-1H-pyrazole: A reduced form of the compound with an amino group instead of a nitro group.
1-[(4-tert-Butylphenyl)methyl]-3-chloro-1H-pyrazole: A halogenated derivative with a chlorine atom.
1-[(4-tert-Butylphenyl)methyl]-3-hydroxy-1H-pyrazole: A hydroxylated derivative with a hydroxyl group.
Uniqueness
1-[(4-tert-Butylphenyl)methyl]-3-nitro-1H-pyrazole is unique due to the presence of both a nitro group and a tert-butylphenylmethyl group, which confer distinct chemical and biological properties. The nitro group enhances its reactivity in reduction and substitution reactions, while the tert-butylphenylmethyl group provides steric hindrance and influences its interaction with molecular targets.
Properties
IUPAC Name |
1-[(4-tert-butylphenyl)methyl]-3-nitropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-14(2,3)12-6-4-11(5-7-12)10-16-9-8-13(15-16)17(18)19/h4-9H,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWSDQBCSFOBBHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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